molecular formula C5H13NS B12088929 Ethyl[2-(methylsulfanyl)ethyl]amine

Ethyl[2-(methylsulfanyl)ethyl]amine

Cat. No.: B12088929
M. Wt: 119.23 g/mol
InChI Key: GEFMUUGSTDXPSY-UHFFFAOYSA-N
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Description

Ethyl[2-(methylsulfanyl)ethyl]amine is an organic compound with the molecular formula C5H13NS It is a derivative of ethanamine, where the ethyl group is substituted at the nitrogen atom, and a methylsulfanyl group is attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[2-(methylsulfanyl)ethyl]amine typically involves the alkylation of 2-(methylsulfanyl)ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:

2-(methylsulfanyl)ethylamine+ethyl halideThis compound+halide salt\text{2-(methylsulfanyl)ethylamine} + \text{ethyl halide} \rightarrow \text{this compound} + \text{halide salt} 2-(methylsulfanyl)ethylamine+ethyl halide→this compound+halide salt

Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions where the methylsulfanyl group is converted to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamine moiety, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, aryl halides, sodium hydroxide or potassium carbonate as base.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl substituted amines.

Scientific Research Applications

Ethyl[2-(methylsulfanyl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl[2-(methylsulfanyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Ethyl[2-(methylsulfanyl)ethyl]amine can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and applications.

    Ethyl[2-(methylsulfanyl)propyl]amine: Contains a propyl chain, leading to variations in physical and chemical properties.

    2-(Methylsulfanyl)ethylamine: Lacks the ethyl substitution, resulting in different biological and chemical behavior.

Properties

Molecular Formula

C5H13NS

Molecular Weight

119.23 g/mol

IUPAC Name

N-ethyl-2-methylsulfanylethanamine

InChI

InChI=1S/C5H13NS/c1-3-6-4-5-7-2/h6H,3-5H2,1-2H3

InChI Key

GEFMUUGSTDXPSY-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC

Origin of Product

United States

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